8-Aminoadenosine 8-Aminoadenosine
Brand Name: Vulcanchem
CAS No.: 3868-33-5
VCID: VC20770453
InChI: InChI=1S/C10H14N6O4/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,15)(H2,11,13,14)
SMILES: C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)CO)O)O)N
Molecular Formula: C10H14N6O4
Molecular Weight: 282.26 g/mol

8-Aminoadenosine

CAS No.: 3868-33-5

Cat. No.: VC20770453

Molecular Formula: C10H14N6O4

Molecular Weight: 282.26 g/mol

* For research use only. Not for human or veterinary use.

8-Aminoadenosine - 3868-33-5

Specification

CAS No. 3868-33-5
Molecular Formula C10H14N6O4
Molecular Weight 282.26 g/mol
IUPAC Name 2-(6,8-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H14N6O4/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,15)(H2,11,13,14)
Standard InChI Key DVGWFQILDUEEGX-UHFFFAOYSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
SMILES C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)CO)O)O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)CO)O)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator